molecular formula C8H14O B12649681 Cycloocten-1-ol CAS No. 56225-66-2

Cycloocten-1-ol

Cat. No.: B12649681
CAS No.: 56225-66-2
M. Wt: 126.20 g/mol
InChI Key: FBMMEHJLWTZKOR-SOFGYWHQSA-N
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Description

Cycloocten-1-ol, also known as (1E)-1-Cycloocten-1-ol, is an organic compound with the molecular formula C8H14O. It is a derivative of cyclooctene, featuring a hydroxyl group (-OH) attached to the first carbon of the cyclooctene ring. This compound is notable for its strained ring structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloocten-1-ol can be synthesized through various methods, including the photoisomerization of cyclooctene derivatives. One efficient method involves using a simplified flow setup for photoisomerization, which is both cost-effective and high-yielding . This method utilizes light to induce the isomerization of cyclooctene to its trans form, followed by hydroxylation to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes. For example, the selective epoxidation of cis-cyclooctene using molecular oxygen and gold atom clusters as catalysts can yield this compound . This method is advantageous due to its high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Cycloocten-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclooctenone or further oxidized to cyclooctanone.

    Reduction: Reduction of this compound can yield cyclooctanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Cyclooctenone, Cyclooctanone

    Reduction: Cyclooctanol

    Substitution: Various substituted cyclooctene derivatives

Scientific Research Applications

Cycloocten-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cycloocten-1-ol in bioorthogonal chemistry involves the inverse electron demand Diels-Alder cycloaddition with tetrazines . This reaction is exceptionally fast and forms stable covalent bonds, making it ideal for labeling and imaging applications. The strained ring structure of this compound enhances its reactivity, allowing it to efficiently participate in these reactions.

Comparison with Similar Compounds

Cycloocten-1-ol can be compared with other similar compounds such as:

    Cyclooctene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclooctanol: The fully saturated alcohol form, which has different reactivity and applications.

    Cyclooctanone: The ketone derivative, which is more reactive towards nucleophiles.

Uniqueness: this compound’s unique strained ring structure and the presence of the hydroxyl group make it highly reactive and versatile in various chemical reactions, particularly in bioorthogonal chemistry and click chemistry applications.

Properties

CAS No.

56225-66-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1E)-cycloocten-1-ol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h6,9H,1-5,7H2/b8-6+

InChI Key

FBMMEHJLWTZKOR-SOFGYWHQSA-N

Isomeric SMILES

C1CCC/C(=C\CC1)/O

Canonical SMILES

C1CCCC(=CCC1)O

Origin of Product

United States

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